4-Bromo-4-methyltetrahydropyran
Overview
Description
4-Bromo-4-methyltetrahydropyran is a chemical compound with the molecular formula C6H11BrO and a molecular weight of 179.06 g/mol It is a brominated derivative of tetrahydropyran, a six-membered cyclic ether
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as oxanes . These are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms .
Mode of Action
It’s known that tetrahydropyrans are often used as intermediates in organic synthesis . They can participate in various chemical reactions, potentially interacting with different targets and inducing changes in their function .
Biochemical Pathways
As a tetrahydropyran derivative, it may be involved in reactions within organic synthesis
Result of Action
As a tetrahydropyran derivative, it may participate in various chemical reactions, potentially leading to diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Bromo-4-methyltetrahydropyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in changes in the levels of various metabolites and alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For example, high doses of this compound have been associated with toxic effects, including cellular damage and alterations in metabolic pathways. Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of other enzymes and cofactors involved in its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments, affecting its localization and activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to certain organelles by targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can affect mitochondrial function and metabolism. The subcellular localization of this compound is crucial for its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-methyltetrahydropyran typically involves the bromination of 4-methyltetrahydropyran. One common method is the reaction of 4-methyltetrahydropyran with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the 4-position of the tetrahydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize side reactions and by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4-methyltetrahydropyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed:
Substitution: Formation of 4-hydroxy-4-methyltetrahydropyran or 4-alkoxy-4-methyltetrahydropyran.
Reduction: Formation of 4-methyltetrahydropyran.
Oxidation: Formation of 4-methyl-2-tetrahydropyranone or 4-methyl-2-tetrahydropyranal.
Scientific Research Applications
4-Bromo-4-methyltetrahydropyran has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various heterocyclic compounds.
Biology: Potential use in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Medicine: Exploration of its potential as a precursor for pharmaceutical compounds, particularly those with bromine-containing functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
4-Methyltetrahydropyran: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-4-methyltetrahydropyran: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.
4-Fluoro-4-methyltetrahydropyran: Contains a fluorine atom, which significantly alters its chemical behavior compared to the brominated compound.
Uniqueness: 4-Bromo-4-methyltetrahydropyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom makes it a versatile intermediate for various chemical transformations, enabling the synthesis of a wide range of derivatives and complex molecules .
Properties
IUPAC Name |
4-bromo-4-methyloxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCMUULWVOAVEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10792606 | |
Record name | 4-Bromo-4-methyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10792606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66299-88-5 | |
Record name | 4-Bromo-4-methyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10792606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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